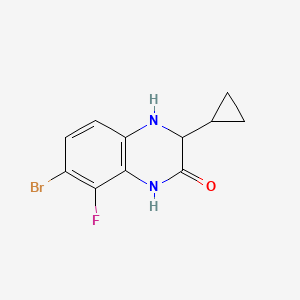
4-(1-Methylcyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylcyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11N It consists of a benzonitrile core substituted with a 1-methylcyclopropyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylcyclopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methylcyclopropylmagnesium bromide under Grignard reaction conditions. The reaction is carried out in an anhydrous ether solvent at low temperatures to ensure the stability of the Grignard reagent. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methylcyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 4-(1-Methylcyclopropyl)benzoic acid.
Reduction: 4-(1-Methylcyclopropyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1-Methylcyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylcyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity by introducing steric effects and electronic interactions .
Comparación Con Compuestos Similares
Benzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzonitrile: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
4-(Cyclopropyl)benzonitrile: Similar structure but without the methyl substitution on the cyclopropyl ring.
Uniqueness: 4-(1-Methylcyclopropyl)benzonitrile is unique due to the presence of both the nitrile and 1-methylcyclopropyl groups, which impart distinct steric and electronic characteristics. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-(1-methylcyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
Clave InChI |
VWWKGTHQCJVTOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)








![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
